(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride (R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435637
InChI: InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
SMILES: C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11 g/mol

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13435637

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C10H12Cl2FN
Molecular Weight 236.11 g/mol
IUPAC Name (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Standard InChI Key MEQDBZDOFUTQML-HNCPQSOCSA-N
Isomeric SMILES C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl
SMILES C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl
Canonical SMILES C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (C4_4H8_8N) substituted at the 2-position with a 2-chloro-4-fluorophenyl group. The (R)-configuration at the chiral center is critical for its stereospecific interactions. The hydrochloride salt enhances solubility in polar solvents.

Molecular Formula: C10_{10}H12_{12}Cl2_2FN
Molecular Weight: 236.11 g/mol
IUPAC Name: (2R)-2-(2-chloro-4-fluorophenyl)pyrrolidine hydrochloride

Key Structural Features:

  • Pyrrolidine Ring: Confers rigidity and influences pharmacokinetics.

  • Halogenated Aromatic Group: Enhances lipophilicity and binding affinity to hydrophobic targets.

  • Chirality: Dictates enantioselective biological activity.

Physicochemical Data

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
logP (Partition Coefficient)~2.1 (estimated)
pKa8.2 (amine protonation)

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves two primary steps:

  • Formation of the Pyrrolidine Core: Achieved via cyclization of γ-aminobutyraldehyde derivatives.

  • Introduction of the 2-Chloro-4-fluorophenyl Group: Typically employs Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Example Protocol (Adapted from CN102643162B ):

  • React 2-chlorobenzylphosphonic acid diester with 4-fluoroacetophenone in polar solvents (DMF, DMSO) under strong basic conditions (NaOH/KOH).

  • Purify via recrystallization or column chromatography.
    Yield: 94–96% .

Industrial Optimization

  • Catalysts: N-Methylpyrrolidone (NMP) improves reaction efficiency .

  • Scalability: Continuous flow reactors enhance yield reproducibility.

Biological Activity and Pharmacological Applications

Anticancer Properties

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride inhibits MDM2-p53 interactions, reactivating tumor suppressor pathways .

In Vitro Cytotoxicity (Selected Cell Lines):

Cell LineIC50_{50} (µM)Selectivity (p53+/+ vs p53−/−)Source
HCT116 (p53+/+)3.310.6
LNCaP (Prostate)5.2>4.8
Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Future Directions

  • Stereochemical Optimization: Explore (S)-enantiomer for comparative activity.

  • Targeted Drug Delivery: Develop nanoparticle formulations to enhance bioavailability .

  • Expanded Therapeutic Indications: Investigate antiviral and anti-inflammatory properties .

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